
Yttrium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium;ZINC is a compound formed by the combination of yttrium and zinc. Yttrium is a transition metal with the atomic number 39, known for its silvery-metallic luster and high melting and boiling points . Zinc, on the other hand, is a chemical element with the atomic number 30, known for its bluish-silver appearance and its role in various biological and industrial processes . The combination of these two elements results in a compound with unique properties and applications.
Preparation Methods
The synthesis of yttrium;ZINC can be achieved through various methods. Some common synthetic routes include:
Sol-Gel Method: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Hydrothermal Method: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.
Wet Chemical Methods: These include precipitation and co-precipitation methods, which are often used for the synthesis of zinc-doped yttrium oxide nanopowders.
Chemical Reactions Analysis
Yttrium;ZINC undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, forming oxides such as yttrium oxide and zinc oxide.
Reduction: Reduction reactions can lead to the formation of metallic yttrium and zinc.
Substitution: In substitution reactions, yttrium and zinc can replace other elements in compounds, forming new materials.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include yttrium oxide, zinc oxide, and other mixed oxides .
Scientific Research Applications
Yttrium;ZINC has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of advanced materials with unique catalytic and magnetic properties.
Biology: The compound is studied for its potential use in biological imaging and photodynamic therapies.
Medicine: This compound is explored for its applications in cancer therapy and as a biosensor.
Mechanism of Action
The mechanism by which yttrium;ZINC exerts its effects involves the interaction of yttrium and zinc ions with various molecular targets. Zinc ions play a crucial role in cellular processes by acting as cofactors for enzymes and transcription factors . Yttrium ions, on the other hand, can influence the structural and dielectric properties of materials, enhancing their performance in various applications .
Comparison with Similar Compounds
Yttrium;ZINC can be compared with other similar compounds such as:
Yttrium Oxide: Known for its high thermal stability and use in advanced ceramics.
Zinc Oxide: Widely used in sunscreens, rubber manufacturing, and as a semiconductor.
Yttrium Aluminum Garnet: Used in lasers and optical devices due to its excellent optical properties.
The uniqueness of this compound lies in its combined properties, offering advantages in both catalytic and magnetic applications, which are not as pronounced in its individual components .
Properties
CAS No. |
12040-33-4 |
|---|---|
Molecular Formula |
YZn5 |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
yttrium;zinc |
InChI |
InChI=1S/Y.5Zn |
InChI Key |
ZCDRXHOTUXIMAU-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Zn].[Zn].[Zn].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


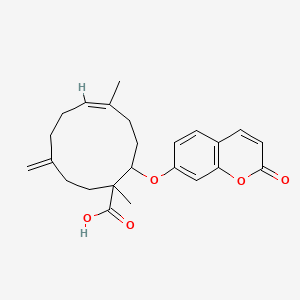
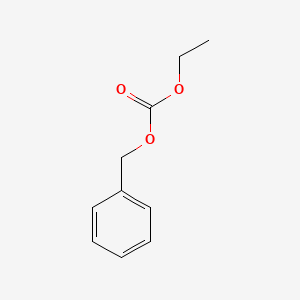
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
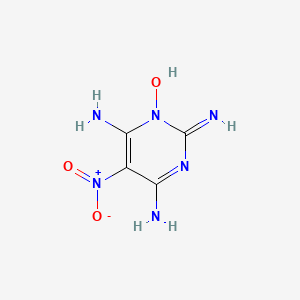
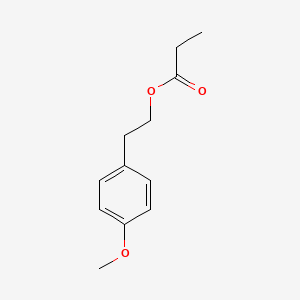


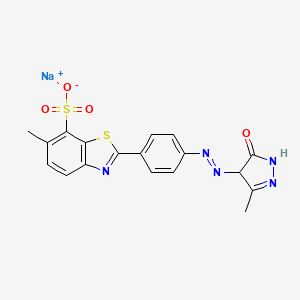

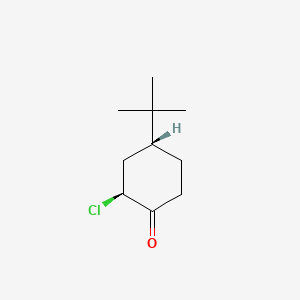
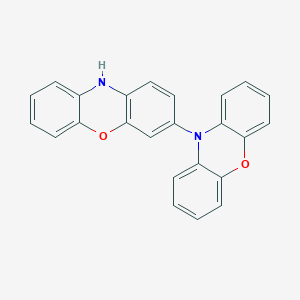
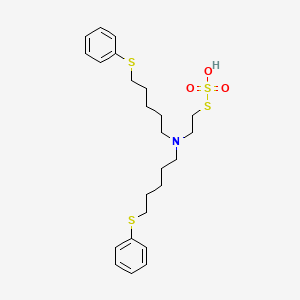

![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)
